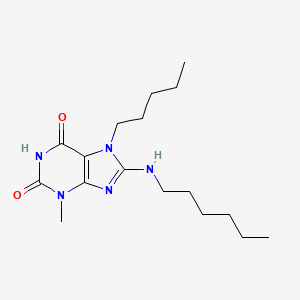![molecular formula C29H24Cl2N2O3 B15078981 N-((Z)-2-[5-(2,4-Dichlorophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}ethenyl)-4-methylbenzamide](/img/structure/B15078981.png)
N-((Z)-2-[5-(2,4-Dichlorophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}ethenyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((Z)-2-[5-(2,4-Dichlorophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}ethenyl)-4-methylbenzamide” is a complex organic compound that features a combination of aromatic rings, furan, and amide functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-((Z)-2-[5-(2,4-Dichlorophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}ethenyl)-4-methylbenzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the dichlorophenyl group: This step may involve electrophilic aromatic substitution reactions.
Formation of the amide bond: The amide bond can be formed through condensation reactions between an amine and a carboxylic acid derivative.
Final coupling: The final step involves coupling the intermediate compounds to form the target molecule under specific conditions such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
“N-((Z)-2-[5-(2,4-Dichlorophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}ethenyl)-4-methylbenzamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amides or other reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of “N-((Z)-2-[5-(2,4-Dichlorophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}ethenyl)-4-methylbenzamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
N-((Z)-2-[5-(2,4-Dichlorophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}ethenyl)-4-methylbenzamide: Similar compounds may include other amides or derivatives with similar structural motifs.
Comparison: Compared to other similar compounds, “this compound” may exhibit unique properties such as higher stability, specific reactivity, or enhanced biological activity.
Propiedades
Fórmula molecular |
C29H24Cl2N2O3 |
|---|---|
Peso molecular |
519.4 g/mol |
Nombre IUPAC |
N-[(Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C29H24Cl2N2O3/c1-19-7-9-21(10-8-19)28(34)33-26(29(35)32-16-15-20-5-3-2-4-6-20)18-23-12-14-27(36-23)24-13-11-22(30)17-25(24)31/h2-14,17-18H,15-16H2,1H3,(H,32,35)(H,33,34)/b26-18- |
Clave InChI |
RYAFNRZDIWKOFQ-ITYLOYPMSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/C(=O)NCCC4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C(=O)NCCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(difluoromethyl)sulfanyl]phenyl}thiophene-2-carboxamide](/img/structure/B15078898.png)
![5,6-dimethyl-2-[(1-naphthylmethyl)thio]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15078906.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15078909.png)

![N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15078923.png)
![ethyl 5-amino-1-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B15078934.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15078940.png)
![5-bromo-2-methoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B15078951.png)

![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078967.png)
![(5E)-5-(4-Isopropylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15078971.png)
![N-(3-chloro-4-methoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B15078995.png)
![2-[(2-oxopropyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B15079001.png)

